Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one hydrochloride
Overview
Description
Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one hydrochloride is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields, including chemistry, biology, and medicine. This compound features a fused ring system consisting of a pyrrolo and pyrazine ring, which contributes to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one hydrochloride typically involves the construction of the piperazine ring through intramolecular 1,4-addition of unsaturated amino esters or reductive cyclization of amino keto esters . The resulting piperazin-2-yl-acetates or propanoates are then subjected to alkylation with methyl bromoacetate, followed by Dieckmann cyclization and acidic demethoxycarbonylation . Depending on the reaction conditions, ring closure of the piperazin-2-ylpropanoates can afford the desired lactams .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted derivatives with different functional groups .
Scientific Research Applications
Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one hydrochloride can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyrazines: These compounds also feature a fused ring system and are known for their versatility in organic synthesis and drug development.
Imidazo[1,2-a]pyrimidines: Another class of heterocyclic compounds with significant attention in synthetic chemistry due to their wide range of applications.
The uniqueness of this compound lies in its specific ring structure and the resulting chemical properties, which differentiate it from other similar heterocyclic compounds.
Properties
IUPAC Name |
2,3,4,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-6-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.ClH/c10-7-2-1-6-5-8-3-4-9(6)7;/h6,8H,1-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMZMDVFKFXHKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2C1CNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187385-53-0 | |
Record name | octahydropyrrolo[1,2-a]pyrazin-6-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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